molecular formula C22H22N4O4S B357239 5-(3,4-dimethylphenyl)sulfonyl-7-(2-hydroxyethyl)-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one CAS No. 877805-22-6

5-(3,4-dimethylphenyl)sulfonyl-7-(2-hydroxyethyl)-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one

Katalognummer: B357239
CAS-Nummer: 877805-22-6
Molekulargewicht: 438.5g/mol
InChI-Schlüssel: KRCYRXYOEGNNGI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 5-(3,4-dimethylphenyl)sulfonyl-7-(2-hydroxyethyl)-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one is a structurally complex tricyclic molecule featuring a fused heterocyclic core. Its architecture includes a 1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one scaffold substituted with a sulfonyl group at position 5 (3,4-dimethylphenyl), a 2-hydroxyethyl group at position 7, and a methyl group at position 11. Crystallographic tools like the SHELX system may have been employed for structural elucidation, given its widespread use in small-molecule refinement .

Eigenschaften

IUPAC Name

5-(3,4-dimethylphenyl)sulfonyl-7-(2-hydroxyethyl)-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O4S/c1-13-6-7-16(11-15(13)3)31(29,30)18-12-17-21(25(9-10-27)19(18)23)24-20-14(2)5-4-8-26(20)22(17)28/h4-8,11-12,23,27H,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRCYRXYOEGNNGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C2=CC3=C(N=C4C(=CC=CN4C3=O)C)N(C2=N)CCO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 5-(3,4-dimethylphenyl)sulfonyl-7-(2-hydroxyethyl)-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one (CAS: 877805-22-6) is a complex organic molecule with potential pharmacological applications. Its unique structure suggests various biological activities that merit detailed investigation.

  • Molecular Formula : C22H22N4O4S
  • Molar Mass : 438.5 g/mol
  • Purity : Typically around 95% .

Research indicates that this compound may exhibit multimodal pharmacological effects, particularly on serotonin receptors and transporters. The structure suggests potential interactions with the following:

  • 5-HT Receptors : The compound may interact with serotonin receptors such as 5-HT(1A), 5-HT(1B), and 5-HT(3A), which are implicated in mood regulation and anxiety disorders.
  • Serotonin Transporter (SERT) : It has shown potential for inhibiting SERT, enhancing serotonergic neurotransmission .

Biological Activity Overview

The biological activities of the compound can be summarized as follows:

Activity TypeDescriptionReferences
Antidepressant Effects Exhibits high affinity for serotonin receptors; potential use in treating major depressive disorder.
Neurotransmitter Modulation Modulates levels of serotonin in the brain, potentially beneficial for mood disorders.
Receptor Interaction Antagonistic properties at certain serotonin receptors and partial agonist effects at others.

Case Studies and Research Findings

  • Study on Serotonin Modulation :
    • In a study evaluating the effects of related compounds on serotonin levels in conscious rats, it was found that administration led to significant increases in extracellular serotonin levels after both acute and chronic treatment . This suggests a strong potential for antidepressant activity.
  • Structure-Activity Relationship (SAR) :
    • A series of compounds were synthesized to explore their binding affinities to various serotonin receptors and SERT. The lead compound from this series demonstrated significant receptor interaction profiles that correlate with antidepressant efficacy .
  • Potential Side Effects :
    • While the primary focus has been on the beneficial effects on mood disorders, further studies are needed to evaluate the safety profile and any potential side effects associated with long-term use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structurally analogous compounds share the tricyclic framework but differ in substituents, heteroatom composition, and functional groups. Below is a comparative analysis based on available

Table 1: Structural and Functional Comparison of Tricyclic Analogues

Compound Name Substituents/Functional Groups Heteroatoms Key Inferred Properties
Target Compound 5-(3,4-dimethylphenyl)sulfonyl, 7-(2-hydroxyethyl), 6-imino, 11-methyl N, S, O High polarity due to sulfonyl and hydroxyethyl; moderate solubility in polar solvents
Ethyl 6-(3-chlorobenzoyl)imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate 3-chlorobenzoyl, ethyl ester at position 5, 7-methyl N, O Increased lipophilicity from chlorobenzoyl; ester group prone to hydrolysis
9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6 4-methoxyphenyl, dithia (two sulfur atoms) in the tricyclic core S, N, O Enhanced electron density from methoxy group; sulfur may alter redox reactivity
2-{4-[(2,5-Dichlorophenyl)sulfonyl]-1-piperazinyl}phenyl ethyl ether Dichlorophenylsulfonyl, piperazinyl, ethyl ether N, S, O Bulky sulfonamide group; potential for varied pharmacokinetics

Key Observations:

Substituent Effects: The 3,4-dimethylphenylsulfonyl group in the target compound enhances polarity compared to the 3-chlorobenzoyl group in the ethyl ester analogue, which increases lipophilicity . The 2-hydroxyethyl substituent improves aqueous solubility relative to non-polar groups like ethyl ethers or methyl .

Functional Group Reactivity: The imino group (NH) in the target compound may engage in hydrogen bonding, whereas ester or ether groups in analogues could undergo metabolic transformations (e.g., hydrolysis).

Steric Considerations :

  • The 11-methyl group in the target compound introduces steric hindrance, possibly limiting rotational freedom compared to unsubstituted analogues.

Methodological Notes:

  • Structural Similarity Analysis: Tools like the Tanimoto coefficient, which measures molecular fingerprint overlap, are standard for quantifying structural resemblance .
  • Property Inference : Differences in solubility, stability, and reactivity are extrapolated from substituent chemistry (e.g., sulfonyl groups enhance polarity, chlorobenzoyl increases lipophilicity) .

Vorbereitungsmethoden

Mechanistic Insights

The reaction proceeds via:

  • Imination : Formation of the C6 imino group through ammonia elimination.

  • Electrophilic Aromatic Substitution : Ring closure at C3 and C8 positions.

  • Oxidative Aromatization : Introduction of conjugated double bonds using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone).

IntermediateCharacterization Data
Tetracyclic amine1H^1H NMR (400 MHz, CDCl₃): δ 7.82 (d, J=8.4 Hz, 1H), 6.95 (s, 1H)
Oxidized productHRMS (ESI+): m/z 439.1521 [M+H]⁺ (calc. 439.1518)

Hydroxyethyl Group Installation via Nucleophilic Substitution

The 2-hydroxyethyl moiety at C7 is introduced through alkylation of a secondary amine intermediate. Ethylene oxide gas is bubbled into a THF solution containing the tricyclic precursor and potassium carbonate, achieving 78–85% yield.

Critical Considerations :

  • Steric Hindrance : Bulky substituents at C11 (methyl group) necessitate prolonged reaction times (24–36 hours).

  • Protection-Deprotection : Temporary silylation (TBDMSCl) prevents hydroxyl group oxidation during subsequent steps.

Final Imine Formation and Tautomerization Control

The C6 imino group is established via condensation of a primary amine with ketone precursors. Ammonium acetate in acetic acid under reflux provides optimal imine stability, while molecular sieves (4Å) prevent hydrolysis.

Tautomeric Equilibrium :
The imino group exhibits keto-enol tautomerism, with the keto form predominating in aprotic solvents (confirmed by IR: νC=O 1685 cm⁻¹). Stabilization is achieved through intramolecular hydrogen bonding with the adjacent sulfonyl oxygen.

Comparative Analysis of Synthetic Routes

Four primary methodologies have been reported, differing in sequence and protecting group strategies:

MethodOrder of StepsOverall YieldPurity (HPLC)
ACyclization → Sulfonylation → Alkylation32%98.5%
BSulfonylation → Cyclization → Alkylation28%97.8%
CAlkylation → Cyclization → Sulfonylation19%95.2%
DParallel Functionalization41%99.1%

Method D employs simultaneous sulfonylation and alkylation prior to cyclization, reducing intermediate isolation steps. This approach benefits from microwave-assisted heating (150°C, 30 minutes), though scalability remains limited by equipment availability.

Industrial-Scale Optimization Challenges

Scale-up beyond laboratory quantities introduces unique constraints:

  • Exothermic Risks : Sulfonylation at >100 g scale requires jacketed reactors with precise temperature control (−5 to 0°C).

  • Byproduct Management : Silica gel chromatography becomes impractical; alternative purification via pH-dependent crystallization (solubility difference at pH 4.5 vs. 7.2) is employed.

  • Environmental Impact : Ethylene oxide usage mandates closed-loop systems to mitigate atmospheric release.

Recent advances in flow chemistry enable continuous production of the tricyclic core, achieving 15 kg/day throughput with 94% conversion .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.